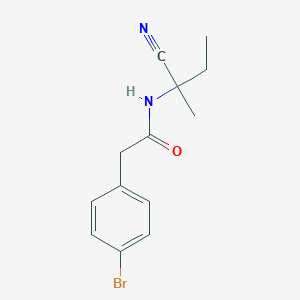![molecular formula C13H18N2O4S2 B2426395 8-Acetyl-4-(2-thiénylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]décane CAS No. 896375-18-1](/img/structure/B2426395.png)
8-Acetyl-4-(2-thiénylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]décane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(Thiophene-2-sulfonyl)-1-oxa-4,8-diazaspiro[45]decan-8-yl]ethan-1-one is a spiro compound characterized by its unique bicyclic structure, which includes a spiro linkage between two rings
Applications De Recherche Scientifique
1-[4-(Thiophene-2-sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]ethan-1-one has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Mécanisme D'action
Target of Action
The primary target of 8-Acetyl-4-(2-thienylsulfonyl)-1-oxa-4,8-diazaspiro[4Similar compounds, such as 2,8-diaza-spiro[45]decane derivatives, have been found to exhibit biological activity as inhibitors of FGFR4, vanin-1 enzyme, and 17β-HSD1 .
Mode of Action
The exact mode of action of 8-Acetyl-4-(2-thienylsulfonyl)-1-oxa-4,8-diazaspiro[4It’s worth noting that similar compounds have been found to interact with their targets to inhibit their function . For instance, as FGFR4 inhibitors, they could potentially block the signaling pathway of this receptor, which plays a crucial role in cell proliferation and differentiation .
Biochemical Pathways
For instance, as FGFR4 inhibitors, they could potentially affect the FGFR signaling pathway, which plays a crucial role in cell proliferation and differentiation .
Result of Action
The molecular and cellular effects of 8-Acetyl-4-(2-thienylsulfonyl)-1-oxa-4,8-diazaspiro[4Similar compounds have been found to exhibit biological activity, including the inhibition of fgfr4, which could potentially lead to the suppression of cell proliferation and differentiation .
Méthodes De Préparation
The synthesis of 1-[4-(Thiophene-2-sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]ethan-1-one typically involves multiple steps, starting from commercially available reagents. One common synthetic route involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane, followed by further functionalization to introduce the acetyl and thienylsulfonyl groups . Industrial production methods may involve optimization of these steps to improve yield and reduce costs, such as using catalytic hydrogenation and oxidation reactions .
Analyse Des Réactions Chimiques
1-[4-(Thiophene-2-sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, which may reduce the sulfonyl group to a thiol.
Comparaison Avec Des Composés Similaires
Similar compounds to 1-[4-(Thiophene-2-sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]ethan-1-one include:
8-oxa-2-azaspiro[4.5]decane: Known for its biological activity and use as a scaffold in drug discovery.
1,3,8-triazaspiro[4.5]decane-2,4-dione: A novel delta opioid receptor-selective agonist with potential therapeutic applications.
1,6,9-trioxaspiro[4.5]decane: Found in natural products and known for its biological activity.
The uniqueness of 1-[4-(Thiophene-2-sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]ethan-1-one lies in its specific functional groups and the potential for diverse chemical modifications, making it a versatile compound for various applications.
Propriétés
IUPAC Name |
1-(4-thiophen-2-ylsulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4S2/c1-11(16)14-6-4-13(5-7-14)15(8-9-19-13)21(17,18)12-3-2-10-20-12/h2-3,10H,4-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFIAAZCSTCOCTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2(CC1)N(CCO2)S(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-4-phenyloxane-4-carboxamide](/img/structure/B2426329.png)
![3-[3-(2-Methoxy-phenoxy)-propyl]-5-methyl-3H-benzooxazol-2-one](/img/structure/B2426330.png)
![6-(2-Furyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2426333.png)
